

health and safety hazards of 3,6-Dimethylbenzene-1,2-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dimethylbenzene-1,2-diol

Cat. No.: B1610005

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety Hazards of **3,6-Dimethylbenzene-1,2-diol**

Introduction

3,6-Dimethylbenzene-1,2-diol, also known as 3,6-dimethylcatechol, is a substituted catechol derivative with the chemical formula C₈H₁₀O₂.^{[1][2]} While its specific applications in research and development are varied, its structural similarity to other catechols—a class of compounds known for their biological activity and potential toxicity—necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the known hazards associated with **3,6-Dimethylbenzene-1,2-diol**, outlines protocols for safe handling, and offers insights for researchers, scientists, and drug development professionals to mitigate risks in the laboratory setting. It is crucial to note that, for this specific compound, the chemical, physical, and toxicological properties have not been exhaustively investigated, making a cautious and informed approach paramount.

Chemical Identity and Physical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

Identifier	Value	Source
IUPAC Name	3,6-dimethylbenzene-1,2-diol	PubChem [1]
Synonyms	3,6-Dimethylcatechol, 3,6-Dimethylpyrocatechol	PubChem [1]
CAS Number	2785-78-6	PubChem [1]
Molecular Formula	C ₈ H ₁₀ O ₂	PubChem [1]
Molecular Weight	138.16 g/mol	PubChem [1]
Appearance	Solid (form not specified)	N/A

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in readily available safety literature.

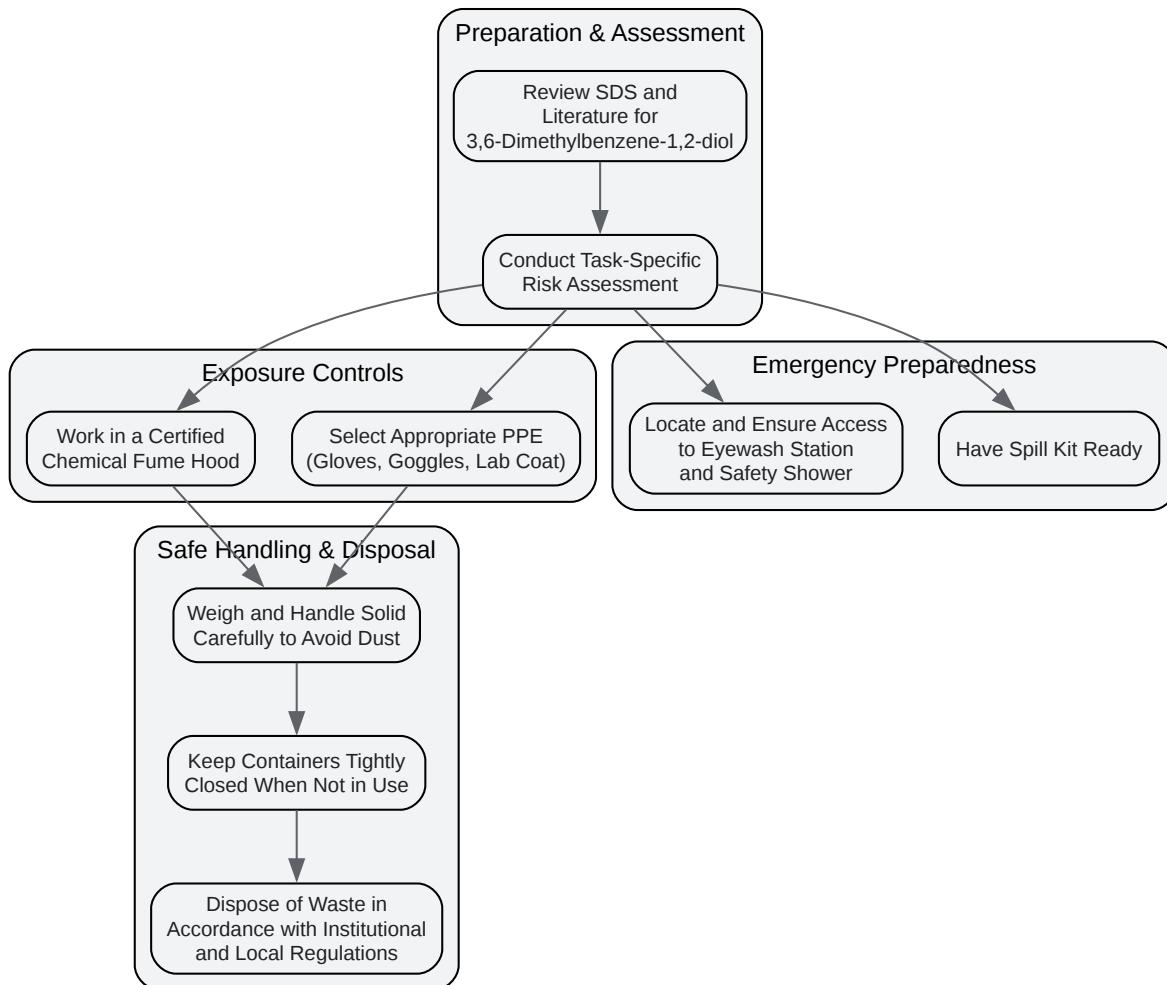
Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. Based on aggregated notifications to the ECHA C&L Inventory, **3,6-Dimethylbenzene-1,2-diol** is classified with several key hazards.[\[1\]](#)

Hazard Class	Category	Hazard Statement	GHS Code
Acute Toxicity (Oral)	Category 4	Harmful if swallowed	H302 [1] [3] [4]
Skin Corrosion/Irritation	Category 2	Causes skin irritation	H315 [1] [3] [4]
Serious Eye Damage/Irritation	Category 2A	Causes serious eye irritation	H319 [1] [3] [4]
Specific Target Organ Toxicity (Single Exposure)	Category 3	May cause respiratory irritation	H335 [1] [3] [4]

These classifications mandate careful handling and the use of appropriate personal protective equipment (PPE) to prevent exposure. The "Warning" signal word is associated with these hazards.[\[1\]](#)[\[3\]](#)

Toxicological Profile: A Mechanistic Perspective


While specific toxicological studies on **3,6-Dimethylbenzene-1,2-diol** are limited, the GHS classifications provide a clear directive on its primary hazards. The underlying causality for these hazards is likely linked to its catechol structure.

- Acute Oral Toxicity (H302): The "Harmful if swallowed" classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[\[1\]](#)[\[3\]](#) Catechols, in general, can be readily absorbed and may lead to systemic toxicity.
- Skin and Eye Irritation (H315 & H319): As a phenolic compound, **3,6-Dimethylbenzene-1,2-diol** is expected to be a moderate to strong irritant.[\[1\]](#)[\[3\]](#) Direct contact with the skin can lead to erythema (redness), inflammation, and discomfort.[\[5\]](#) In the eyes, this irritation is more severe, potentially causing significant pain and damage to the cornea or conjunctiva if not promptly and thoroughly rinsed.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the mucous membranes and the upper respiratory tract, leading to symptoms such as coughing and shortness of breath.[\[1\]](#)[\[3\]](#)[\[6\]](#)

Causality Insight: Catechol and its derivatives can undergo oxidation to form highly reactive semiquinone radicals and quinones. These reactive species can covalently bind to cellular macromolecules like proteins and DNA and generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This underlying mechanism is a plausible explanation for the observed irritant effects and systemic toxicity. It is important to note that while this is a known mechanism for catechols, specific metabolic and toxicological pathways for the 3,6-dimethyl derivative have not been fully elucidated.

Laboratory Risk Mitigation and Handling Protocols

A proactive approach to safety is essential when working with hazardous compounds. The following workflow provides a logical framework for researchers.

[Click to download full resolution via product page](#)

Caption: Risk management workflow for handling **3,6-Dimethylbenzene-1,2-diol**.

Engineering Controls

- Ventilation: All manipulations of **3,6-Dimethylbenzene-1,2-diol**, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Personal Protective Equipment (PPE)

Proper PPE is the primary barrier between the researcher and the chemical.

Protection Type	Specification	Rationale
Hand Protection	Nitrile or other chemically resistant gloves. Inspect for tears before use.	To prevent skin contact and irritation (H315).[8]
Eye Protection	ANSI Z87.1-compliant safety goggles or a face shield.	To protect against dust particles and splashes, preventing serious eye irritation (H319).[9]
Skin/Body Protection	A buttoned lab coat, long pants, and closed-toe shoes.	To protect skin from accidental contact.[7]
Respiratory Protection	Not typically required if work is performed in a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate particulate filters should be used.	To prevent respiratory tract irritation (H335) from inhaled dust.[9]

Safe Handling and Storage

- Handling: Avoid creating dust when handling the solid material.[7][8] Use tools and techniques that minimize aerosolization. Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

- Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]
- Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.[8]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do so.[3] It is imperative to seek immediate medical attention from an ophthalmologist.[6]
- Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[6] Call a poison control center or seek immediate medical attention.[10]
- Spill Response: Evacuate the area.[8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully sweep up the material, place it in a sealed container for disposal, and clean the spill area thoroughly.[7][8] Avoid raising dust.[8]

Protocol: In Vitro Skin Irritation Assessment

To provide a trustworthy, self-validating system for hazard assessment, one could perform an in vitro skin irritation test. While specific results for **3,6-Dimethylbenzene-1,2-diol** are not published, the following describes a standard, validated protocol that would be used to confirm its H315 (Causes skin irritation) classification. This protocol is based on the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).

Objective: To determine the skin irritation potential of **3,6-Dimethylbenzene-1,2-diol** by assessing its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

- Preparation of Test Substance: Prepare a 10% (w/v) solution of **3,6-Dimethylbenzene-1,2-diol** in a suitable solvent (e.g., acetone, ethanol).
- RhE Tissue Culture: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

- Application: Apply 50 μ L of the test substance solution directly to the surface of the RhE tissue. Use the solvent as a negative control and a known irritant (e.g., 5% Sodium Dodecyl Sulfate) as a positive control.
- Exposure and Incubation: Expose the tissues to the substance for 60 minutes at 37°C.
- Rinsing: After exposure, thoroughly rinse the tissues with phosphate-buffered saline (PBS) to remove the test substance.
- Post-Incubation: Transfer the tissues to fresh culture medium and incubate for 42 hours.
- Viability Assessment (MTT Assay): After incubation, assess tissue viability using the MTT assay. Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan precipitate.
- Formazan Extraction: Extract the formazan from the tissues using isopropanol.
- Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
- Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the control.

This type of validated, non-animal testing protocol provides the robust data required to confirm GHS classifications and ensure worker safety.

Conclusion and Data Gaps

3,6-Dimethylbenzene-1,2-diol presents moderate acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system.[1][3][4] Adherence to standard laboratory safety protocols, including the consistent use of engineering controls and appropriate PPE, is sufficient to manage these risks effectively.

However, significant data gaps remain. There is a lack of publicly available data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. While related compounds like

catechol have undergone more extensive testing, direct extrapolation of these results is not scientifically valid without further investigation. Researchers should be mindful of these unknowns and handle the compound with a commensurate level of caution. Further investigation into the toxicological profile of **3,6-Dimethylbenzene-1,2-diol** is warranted to provide a more complete understanding of its potential health effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethylbenzene-1,2-diol | C8H10O2 | CID 11469114 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chemical-label.com [chemical-label.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. keyorganics.net [keyorganics.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [health and safety hazards of 3,6-Dimethylbenzene-1,2-diol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1610005#health-and-safety-hazards-of-3-6-dimethylbenzene-1-2-diol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com